2-Propenoic acid, 2-methyl-, 1-phenylethyl ester
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Overview
Description
2-Propenoic acid, 2-methyl-, 1-phenylethyl ester is an organic compound with the molecular formula C12H14O2. It is commonly known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenyl group attached to an ester of 2-methylpropenoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 1-phenylethyl ester typically involves the esterification of 2-methylpropenoic acid with 1-phenylethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through continuous esterification processes. These processes involve the use of large-scale reactors and efficient separation techniques to isolate the ester product from the reaction mixture. The use of advanced catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 1-phenylethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 1-phenylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in various materials and coatings.
Biology: The compound is employed in the development of biocompatible materials and drug delivery systems.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and active ingredients.
Industry: The ester is used in the production of adhesives, sealants, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 1-phenylethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The phenyl group provides additional stability and reactivity, allowing the compound to interact with different enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, methyl ester: This compound has a similar structure but with a methyl group instead of a phenylethyl group.
2-Propenoic acid, 3-phenyl-, 1-methylethyl ester: This compound features a phenyl group attached to the propenoic acid moiety, similar to 2-Propenoic acid, 2-methyl-, 1-phenylethyl ester.
Propanoic acid, 2-phenylethyl ester: This ester has a propanoic acid backbone with a phenylethyl group, differing from the propenoic acid structure.
Uniqueness
This compound is unique due to its combination of a phenyl group and an ester of 2-methylpropenoic acid. This structure imparts specific chemical and physical properties, making it suitable for a variety of applications in different fields.
Properties
CAS No. |
19321-42-7 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-phenylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-9(2)12(13)14-10(3)11-7-5-4-6-8-11/h4-8,10H,1H2,2-3H3 |
InChI Key |
BQMWZHUIGYNOAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C(=C)C |
Related CAS |
25085-84-1 |
Origin of Product |
United States |
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